2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde
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Overview
Description
2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde is a chemical compound with the molecular formula C9H4F4O3. It is known for its unique structural properties, which include a benzodioxane ring substituted with four fluorine atoms and an aldehyde group. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde typically involves the fluorination of a benzodioxane precursor followed by the introduction of the aldehyde group. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled temperatures and pressures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and advanced materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzodioxane ring structure contributes to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde can be compared with other fluorinated benzodioxane derivatives, such as:
2,2,3,3-Tetrafluoro-1,4-butanediol: This compound has similar fluorination but lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,2,3,3-Tetrafluoro-1,4-benzodioxane: This compound lacks the aldehyde group, which limits its applications in reactions requiring an aldehyde functionality.
The presence of the aldehyde group in this compound makes it unique and versatile for various chemical transformations and research applications .
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxine-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4O3/c10-8(11)9(12,13)16-7-3-5(4-14)1-2-6(7)15-8/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTQOBVIERTDBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC(C(O2)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159276-63-8 |
Source
|
Record name | 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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